3-Aminopyridine-2-thiol hydrochloride
Overview
Description
3-Aminopyridine-2-thiol hydrochloride: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the third position and a thiol group at the second position on the pyridine ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-thiol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes nitration to form 3-nitropyridine.
Reduction: The nitro group in 3-nitropyridine is reduced to an amino group, yielding 3-aminopyridine.
Thiol Introduction:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Aminopyridine-2-thiol hydrochloride can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: It can participate in substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified aminopyridine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug discovery.
Therapeutic Agents: Explored for its therapeutic properties in treating certain diseases.
Industry:
Material Science: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Aminopyridine-2-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the thiol group, making it less versatile in certain reactions.
3-Aminopyridine: Lacks the thiol group, limiting its applications compared to 3-Aminopyridine-2-thiol hydrochloride.
2-Aminopyrimidine: Similar structure but with a pyrimidine ring, offering different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both amino and thiol groups on the pyridine ring, providing a versatile platform for various chemical reactions and applications. Its hydrochloride form enhances its solubility, making it more suitable for aqueous applications.
Properties
IUPAC Name |
3-amino-1H-pyridine-2-thione;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQMHQZKNVMNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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